1-Phenyl-2-(propylamino)-1-pentanone,monohydrochloride
CAS No.: 18268-15-0
Cat. No.: VC0160520
Molecular Formula: C14H22ClNO
Molecular Weight: 255.786
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 18268-15-0 |
---|---|
Molecular Formula | C14H22ClNO |
Molecular Weight | 255.786 |
IUPAC Name | 1-phenyl-2-(propylamino)pentan-1-one;hydrochloride |
Standard InChI | InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H |
Standard InChI Key | JAYJWNXAJKZWEM-UHFFFAOYSA-N |
SMILES | CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl |
Introduction
Chemical Identification and Structure
Nomenclature and Basic Identification
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride is a synthetic cathinone derivative with multiple recognized synonyms in scientific literature. This compound belongs to the broader class of designer drugs that have emerged in recent years as substances of concern . The compound is formally identified as follows:
Parameter | Information |
---|---|
Formal Name | 1-phenyl-2-(propylamino)-1-pentanone, monohydrochloride |
Common Synonyms | N-Propylpentedrone, 2-Propylamino-1-phenylpentanone, 2-(propylamino)-Valerophenone |
CAS Registry Number | 18268-15-0 |
Molecular Weight | 255.8 g/mol |
Molecular Formula | C₁₄H₂₂ClNO |
PubChem CID | 131850105 |
The compound is structurally characterized as a substituted cathinone that has propyl groups both at the α position of the cathinone structure and at the amine . This specific structural arrangement contributes to its chemical properties and potential pharmacological effects.
Chemical Structure and Properties
The chemical structure of 1-phenyl-2-(propylamino)-1-pentanone, monohydrochloride can be described as a phenylalkylamine with a β-keto moiety. The parent compound (without the hydrochloride) is known as n-propylpentedrone (CID 131850106) .
Chemical Identifier | Value |
---|---|
IUPAC Name | 1-phenyl-2-(propylamino)pentan-1-one;hydrochloride |
InChI | InChI=1S/C14H21NO.ClH/c1-3-8-13(15-11-4-2)14(16)12-9-6-5-7-10-12;/h5-7,9-10,13,15H,3-4,8,11H2,1-2H3;1H |
InChIKey | JAYJWNXAJKZWEM-UHFFFAOYSA-N |
SMILES | CCCC(C(=O)C1=CC=CC=C1)NCCC.Cl |
The compound exists as a crystalline solid with a purity typically ≥98% in commercial analytical standard preparations . As with many synthetic cathinones, it shares structural similarities with naturally occurring cathinone, which is found in the khat plant (Catha edulis).
Classification and Relationship to Other Synthetic Cathinones
Synthetic Cathinone Family
1-Phenyl-2-(propylamino)-1-pentanone, monohydrochloride belongs to the synthetic cathinone family, which are β-keto amphetamine derivatives that have increased dramatically in appearance in recent decades . Synthetic cathinones represent a significant portion of the new psychoactive substances (NPS) market and have been identified as substances of concern by multiple regulatory agencies.
This compound specifically belongs to the N-alkylated cathinone subgroup, where the nitrogen atom carries a propyl substitution. This is similar to other N-alkylated cathinones such as N-ethylpentedrone, but with a propyl rather than ethyl group attached to the nitrogen .
Prevalence and Identification in Seized Samples
According to research on new psychoactive substances, 1-phenyl-2-(propylamino)-1-pentanone (N-propylopentedrone) was identified among the ten most commonly occurring psychoactive substances in "new drugs" in 2018 . This indicates its relevance in forensic toxicology and highlights the need for proper analytical methods for its detection.
Chemical Class | Example Compounds Identified in 2018 |
---|---|
Synthetic Cathinones | 4-CEC, HEX-EN, N-ethylopentylone, N-propylopentedrone, 4-CMC, α-PHiP, 4-Cl-α-PVP, NEP |
Synthetic Cannabinoids | FUB-AMB, 5F-ADB |
This prevalence underscores the importance of understanding this compound's properties and potential effects.
Pharmacological Properties
Transporter Interactions
Based on studies of structurally related synthetic cathinones, 1-phenyl-2-(propylamino)-1-pentanone likely interacts with monoamine transporters, particularly the dopamine transporter (DAT) and potentially the serotonin transporter (SERT) to a lesser extent .
The table below shows transporter interactions of N-ethyl cathinones, which may provide insights into the potential activity of the N-propyl analog:
Compound | [³H]MPP⁺ uptake at hDAT (μM) | [³H]5-HT uptake at hSERT (μM) | hDAT/hSERT inhibition ratio |
---|---|---|---|
NEC | 1.44 (±0.11) | >100 | 157 |
NEB | 0.305 (±0.025) | 51.20 (±1.51) | 168 |
NEPD | 0.091 (±0.018) | 76.39 (±2.09) | 844 |
NEH | 0.073 (±0.013) | >100 | 1457 |
NEHP | 0.251 (±0.024) | >100 | 426 |
These data from related compounds suggest that 1-phenyl-2-(propylamino)-1-pentanone likely acts primarily as a dopamine uptake inhibitor with limited serotonergic effects .
Toxicological Profile
Cellular Toxicity
-
Direct cytotoxicity through interaction with cellular components
-
Oxidative stress induction
-
Monoamine depletion
-
Disruption of mitochondrial function
Research on N-ethyl substituted cathinones indicates that cytotoxicity generally increases with the elongation of the α-carbon side chain, with compounds having longer carbon chains exhibiting higher cytotoxicity at lower concentrations . This relationship is attributed to increased lipophilicity, resulting in better penetration of the cell membrane.
In vitro Toxicity Data from Related Compounds
The table below shows cell viability data for N-ethyl cathinones in PC12 cells, which may provide insights into the potential toxicity of 1-phenyl-2-(propylamino)-1-pentanone:
Compound | LC₅₀ (mM) |
---|---|
NEC | 3.97 (±0.39) |
NEB | 6.24 (±0.71) |
NEPD | 3.82 (±0.80) |
NEH | 3.28 (±0.44) |
NEHP | 1.26 (±0.25) |
Methamphetamine (control) | 8.73 (±1.24) |
This data indicates that synthetic cathinones generally exhibit higher cytotoxicity than methamphetamine, with toxicity increasing as the carbon chain length increases . Based on structural similarities, 1-phenyl-2-(propylamino)-1-pentanone might be expected to show toxicity profiles similar to these related compounds.
Clinical Toxicity Considerations
-
Cardiovascular effects (tachycardia, hypertension)
-
Neurological effects (agitation, hallucinations, psychosis)
-
Metabolic effects (hyperthermia, acid-base disturbances)
Up to 30% of users of certain synthetic cathinones have reported dependence, with users potentially experiencing tolerance and withdrawal symptoms including tiredness, insomnia, nasal congestion, and impaired concentration .
Analytical Considerations
Property | Value |
---|---|
Molecular Weight | 241.124 g/mol |
Density | 1.3±0.1 g/cm³ |
Boiling Point | 282.3±13.0 °C at 760 mmHg |
Flash Point | 42.5±7.2 °C |
Molecular Formula | C₁₁H₁₃BrO |
Analytical Detection
For forensic and toxicological purposes, 1-phenyl-2-(propylamino)-1-pentanone would typically be detected using:
-
Gas chromatography-mass spectrometry (GC-MS)
-
Liquid chromatography-mass spectrometry (LC-MS)
-
High-performance liquid chromatography (HPLC)
Commercial analytical standards of this compound are available at various concentrations (e.g., 5 mg, 50 mg) for use in forensic and toxicological laboratories .
Legal Status and Regulatory Considerations
The regulatory status of 1-phenyl-2-(propylamino)-1-pentanone varies by jurisdiction. As a synthetic cathinone that has been identified in recreational drug samples, it may fall under generic cathinone legislation in some countries. Its detection among the most common psychoactive substances in 2018 suggests it has been a compound of interest for regulatory authorities .
The presence of this compound in "new drugs" highlights the ongoing challenge for regulatory frameworks to keep pace with the rapidly evolving market of new psychoactive substances. This compound, like many synthetic cathinones, may fall into regulatory gaps in some jurisdictions, particularly if legislation is structured to regulate specific compounds rather than generic chemical classes.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume